molecular formula C7H9NO3 B122194 (3-Methylisoxazol-5-yl)methyl acetate CAS No. 43214-88-6

(3-Methylisoxazol-5-yl)methyl acetate

Cat. No.: B122194
CAS No.: 43214-88-6
M. Wt: 155.15 g/mol
InChI Key: WAVXSDOFXFAFFZ-UHFFFAOYSA-N
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Description

(3-Methylisoxazol-5-yl)methyl acetate is an organic compound with the molecular formula C7H9NO3 and a molecular weight of 155.15126 g/mol It is characterized by the presence of a methyl group attached to an isoxazole ring, which is further connected to a methyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylisoxazol-5-yl)methyl acetate typically involves the reaction of 3-methylisoxazole with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and output. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

(3-Methylisoxazol-5-yl)methyl acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

(3-Methylisoxazol-5-yl)methyl acetate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (3-Methylisoxazol-5-yl)methyl acetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    (3-Methylisoxazol-5-yl)methyl alcohol: Similar in structure but with an alcohol group instead of an acetate group.

    (3-Methylisoxazol-5-yl)methyl chloride: Contains a chloride group instead of an acetate group.

    (3-Methylisoxazol-5-yl)methyl ether: Features an ether group in place of the acetate group.

Uniqueness

(3-Methylisoxazol-5-yl)methyl acetate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the synthesis of complex organic molecules and in research exploring its potential biological activities .

Properties

IUPAC Name

(3-methyl-1,2-oxazol-5-yl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-5-3-7(11-8-5)4-10-6(2)9/h3H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAVXSDOFXFAFFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of N-chlorosuccimide (71.5 g, 535 mmol) in CHCl3 (360 mL) and pyridine (1.61 g, 20.3 mmol) was added a solution of (E)-acetaldehyde oxime (31.6 g, 535 mmol). After a period of 1 h, propargylacetate (35.0 g, 357 mmol) in a minimum of CHCl3 was added to the previous mixture. Triethylamine (114 g, 1124 mmol) was then added dropwise and the reaction mixture was cooled in a water bath in order to maintain the internal temperature below the boiling point. After a period of 1 h, the reaction mixture was concentrated in vacuo followed by the addition of EtOAc. The mixture was filtered on a glass filter and the solid washed with EtOAc, the combined filtrates were evaporated. After evaporation, additional EtOAc was added and the previous process repeated. The EtOAc was evaporated and the crude product was purified on a on Biotage system (isocratic elution 40% EtOAc:60% Hexanes) and the fractions followed by LC/MS to provide the titled compound as a clear oil. LC/MS: m/z 156 [M+H]+.
Quantity
1.61 g
Type
reactant
Reaction Step One
Name
(E)-acetaldehyde oxime
Quantity
31.6 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
114 g
Type
reactant
Reaction Step Three
Name
Quantity
360 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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